
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with a unique structure characterized by multiple methyl groups and a hydroxyl group attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the alkylation of a naphthalene derivative followed by reduction and hydroxylation steps. One common method includes the following steps:
Alkylation: The starting material, such as 1,2,3,4-tetrahydronaphthalene, is alkylated using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.
Reduction: The resulting alkylated product undergoes reduction using hydrogen gas in the presence of a palladium catalyst to form the tetrahydronaphthalene derivative.
Hydroxylation: Finally, the hydroxyl group is introduced via a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium catalyst.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 4,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of 4,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-chloride or 2-bromide.
Wissenschaftliche Forschungsanwendungen
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
- 5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenamine
- Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
Uniqueness
4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
22825-16-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
4,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O/c1-10-8-11(16)9-12-13(10)15(4,5)7-6-14(12,2)3/h8-9,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
UAYJSXUMQWEYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(CCC2(C)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


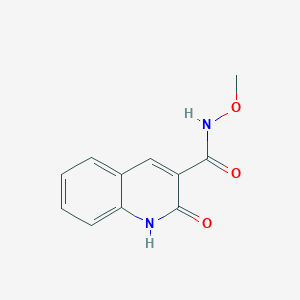
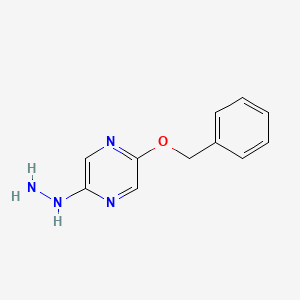



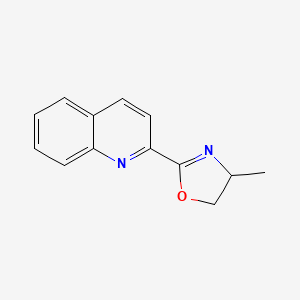
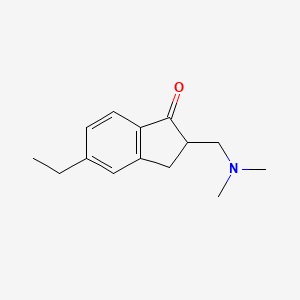
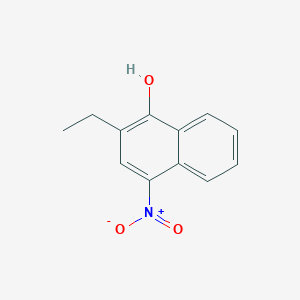
![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
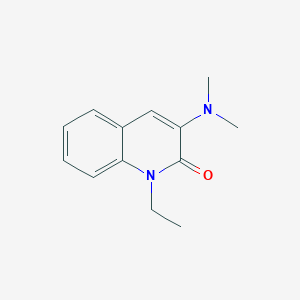



![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)
